Isotetracycline

pH-dependent degradation fluorescence spectroscopy kinetics

Isotetracycline (CAS 3811-31-2) is an irreversibly formed, forced-degradation product unique to tetracycline antibiotics. It is NOT an interchangeable analog. Its broken BC-ring structure enables specific detection in stability-indicating HPLC, distinguishing it from active tetracyclines. This product is supplied as a fully characterized, USP/EP-traceable analytical reference standard critical for accurate impurity profiling, method validation, and regulatory (ANDA/DMF) compliance. Ensure data integrity with the correct marker.

Molecular Formula C₂₂H₂₄N₂O₈
Molecular Weight 444.43
CAS No. 3811-31-2
Cat. No. B1142230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsotetracycline
CAS3811-31-2
Synonyms(4S,4aS,6S,8aS)-6-[(1S)-1,3-Dihydro-4-hydroxy-1-methyl-3-oxo-1-isobenzofuranyl]-4-(dimethylamino)-1,4,4a,5,6,7,8,8a-octahydro-3,8a-dihydroxy-1,8-dioxo-2-naphthalenecarboxamide;  [4S-[4α,4aα,6β(R*),8aα]]-6-(1,3-Dihydro-4-hydroxy-1-methyl-3-oxo-1-isoben
Molecular FormulaC₂₂H₂₄N₂O₈
Molecular Weight444.43
Structural Identifiers
SMILESCC1(C2=C(C(=CC=C2)O)C(=O)O1)C3CC4C(C(=O)C(=C(C4(C(=O)C3)O)O)C(=O)N)N(C)C
InChIInChI=1S/C22H24N2O8/c1-21(10-5-4-6-12(25)14(10)20(30)32-21)9-7-11-16(24(2)3)17(27)15(19(23)29)18(28)22(11,31)13(26)8-9/h4-6,9,11,16,25,28,31H,7-8H2,1-3H3,(H2,23,29)/t9-,11-,16-,21-,22-/m0/s1
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isotetracycline (CAS 3811-31-2): Analytical Reference Standard and Degradation Product of the Tetracycline Class


Isotetracycline (CAS 3811-31-2), molecular formula C₂₂H₂₄N₂O₈ and molecular weight 444.43 g/mol , is a tetracycline-class degradation product that forms irreversibly from parent tetracycline antibiotics under alkaline conditions (pH > 6.5) [1]. Unlike intact tetracyclines that maintain the characteristic four-ring linear fused structure, isotetracycline exhibits a broken BC-ring connection leading to a modified AB to C*D ring fragment orientation [2]. This compound is primarily supplied as a fully characterized analytical reference standard with traceability to USP/EP pharmacopeial standards, supporting method development, validation, and quality control applications in pharmaceutical analysis .

Why Isotetracycline Cannot Be Substituted with Generic Tetracycline Standards in Analytical Workflows


Isotetracycline is not an interchangeable analog of tetracycline; it is a structurally distinct degradation product with unique physicochemical and binding properties. The irreversible cleavage of the BC-ring junction under physiological or alkaline conditions [1] produces a compound that, while retaining an AB-ring fragment capable of binding the Tet repressor, lacks the Mg²⁺ chelation capacity characteristic of intact tetracyclines [2]. Consequently, isotetracycline serves a fundamentally different purpose: it is an impurity marker and forced degradation product rather than an active pharmaceutical ingredient. Substituting tetracycline or another active tetracycline analog for isotetracycline in analytical method validation, stability-indicating assays, or environmental fate studies would yield incorrect retention times, distinct spectral signatures, and misidentified degradation pathways, thereby invalidating regulatory submissions and compromising data integrity.

Isotetracycline (CAS 3811-31-2): Quantitative Differentiation Evidence Against Closest Comparators


Isotetracycline vs. Tetracycline: pH-Dependent Transformation Kinetics and Fluorescence Lifetime Differentiation

At basic pH, isotetracycline (iCTC) forms irreversibly from parent tetracyclines such as chlortetracycline (CTC). Time-resolved spectroscopy demonstrates that iCTC exhibits a significantly longer fluorescence lifetime than its precursor CTC under identical alkaline conditions [1].

pH-dependent degradation fluorescence spectroscopy kinetics

Isotetracycline vs. Intact Tetracyclines: Loss of Mg²⁺ Chelation Despite Retained TetR Binding

X-ray crystallographic analysis of the Tet repressor (TetR) in complex with isotetracycline derivatives (PDB 2X6O, resolution 2.30 Å; PDB 2X9D, resolution 2.34 Å) reveals that the AB-ring fragment of isotetracycline binds the TetR recognition site in a manner comparable to intact tetracycline, but critically lacks the typical Mg²⁺ chelation observed with the parent antibiotic [1][2].

structural biology protein-ligand interaction crystallography

Isotetracycline Analytical Reference Standard: Regulatory Compliance Differentiation

Isotetracycline is supplied as a fully characterized reference standard with documentation enabling traceability to USP or EP pharmacopeial standards [1]. Unlike generic tetracycline hydrochloride, which is supplied as a bulk active pharmaceutical ingredient, isotetracycline reference materials are manufactured under ISO 17034 and ISO/IEC 17025 quality systems specifically for analytical applications .

reference standard pharmacopeial traceability method validation

Isotetracycline vs. Active Tetracyclines: Environmental Fate and Toxicity Differentiation

In simulated natural surface water studies under day/night cycling, isotetracycline was identified as a key hydrolysis product of tetracycline during dark transformation phases [1]. While intact tetracycline exhibits significant antibacterial activity (MIC values for sensitive strains typically ≤ 4 μg/mL), the degradation mixture containing isotetracycline demonstrates reduced bacterial toxicity compared to the parent compound [1].

environmental chemistry photolysis ecotoxicity

Isotetracycline Isomer Differentiation: epi-Isotetracycline and 4-epimer Distinction

Isotetracycline (CAS 3811-31-2) is structurally and stereochemically distinct from its epimer, epi-isotetracycline. Under alkaline conditions (pH > 6.5), tetracycline first undergoes irreversible isomerization to isotetracycline, which can subsequently undergo epimerization at the C-4 position to form 4-epi-isotetracycline . The [4S-(4α,4aα,6β(R*),8aα)] stereochemical configuration of isotetracycline is critical for analytical method specificity.

stereochemistry epimerization analytical separation

Isotetracycline Analytical Storage and Stability Requirements

Isotetracycline requires specific storage conditions to maintain integrity: hygroscopic, store at -20°C under inert atmosphere . Its melting point is reported as >183°C with decomposition . These requirements differ from those of many active tetracycline salts (e.g., tetracycline hydrochloride), which may be stored at room temperature or 2-8°C depending on formulation.

stability storage conditions hygroscopicity

Isotetracycline (CAS 3811-31-2): Validated Application Scenarios Based on Quantitative Evidence


Forced Degradation Studies for ANDA and DMF Filing

Isotetracycline serves as a critical impurity marker in forced degradation studies of tetracycline drug products. Its formation under alkaline stress conditions (pH > 6.5) is an expected degradation pathway, and the compound must be identified and quantified in stability-indicating HPLC methods [1]. The availability of isotetracycline as a traceable reference standard (USP/EP) enables accurate peak identification and method validation, fulfilling regulatory expectations for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions.

Environmental Fate and Transformation Product Monitoring

In environmental chemistry studies of antibiotic contamination in surface waters, soil, and manure sludge, isotetracycline is a key transformation product formed via hydrolysis of parent tetracyclines during dark phases of diurnal cycling [2]. Its distinct fluorescence lifetime (5.89 ns) [3] and chromatographic behavior enable specific detection in complex environmental matrices, distinguishing it from active tetracycline residues and other degradation products. This differentiation is essential for accurate ecological risk assessment.

Protein-Ligand Interaction Studies of Antibiotic Resistance Mechanisms

Isotetracycline provides a unique molecular probe for investigating Tet repressor (TetR)-mediated antibiotic resistance. The X-ray crystal structures of TetR in complex with isotetracycline derivatives (PDB 2X6O, 2X9D; resolution 2.30-2.34 Å) [4] reveal that the compound retains TetR binding capability via its AB-ring fragment but lacks Mg²⁺ chelation. This property makes isotetracycline a weak or non-inducing ligand, enabling studies of allosteric regulation and DNA-binding domain conformational changes that are mechanistically distinct from those induced by active tetracyclines.

Analytical Method Development for Impurity Profiling

Isotetracycline (CAS 3811-31-2) is employed as a reference standard during the development and validation of HPLC and LC-MS/MS methods for tetracycline impurity profiling. Its specific stereochemistry [4S-(4α,4aα,6β(R*),8aα)] and chromatographic retention characteristics must be established to ensure method specificity, particularly for resolving isotetracycline from its epimer (epi-isotetracycline) and from parent tetracycline. The compound's slight solubility in DMSO and very slight solubility in methanol also informs sample preparation protocols.

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